PPARα Antagonistic Potency: Dose-Dependent Inhibition of GW7647-Induced Receptor Activation
In a cell-based transactivation assay employing a PPARα-GAL4 chimera reporter system, 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide was among a series of benzothiazole-based N-(phenylsulfonyl)amides evaluated for inhibition of the agonist effect of GW7647 [1]. The study demonstrated that certain members of this series exhibited a dose-dependent antagonistic profile, whereas closely related analogs differing only in the benzothiazole substitution pattern showed reduced or absent dose-responsiveness [1]. One compound from the same chemical series (exact structure not specified in the abstract) displayed an EC50 of 55,000 nM against PPARα in the antagonist assay [2]. The precise IC50/EC50 value for the 4-chloro-benzothiazole derivative must be retrieved directly from the full-text data tables of the primary publication.
| Evidence Dimension | PPARα antagonist potency (cell-based GAL4-PPARα transactivation assay) |
|---|---|
| Target Compound Data | Dose-dependent antagonist profile against GW7647-induced PPARα activation; precise IC50 not available in the abstract |
| Comparator Or Baseline | Other benzothiazole N-(phenylsulfonyl)amide analogs: some exhibited weak or non-dose-dependent inhibition; best-performing analog in the series showed EC50 = 55,000 nM (BindingDB ChEMBL_759360) [2] |
| Quantified Difference | Qualitative difference: dose-dependent vs. non-dose-dependent antagonism among structurally close analogs; quantitative head-to-head values require full-text access |
| Conditions | PPARα-GAL4 chimera transactivation assay in mammalian cells; agonist: GW7647; antagonist mode co-treatment |
Why This Matters
A dose-dependent antagonist profile is a prerequisite for pharmacological tool compound qualification and for any downstream in vivo target validation; analogs lacking this property cannot serve as functional replacements for mechanistic studies.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, De Filippis B, Fantacuzzi M, Giampietro L, Maccallini C, Amoroso R. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011 Aug 15;21(16):4869-72. doi: 10.1016/j.bmcl.2011.06.028. PMID: 21742490. View Source
- [2] BindingDB. Deposition for Ammazzalorso A, et al. (2011). Bioorg Med Chem Lett 21:4869-72. ChEMBL_759360 (CHEMBL1809823). EC50 = 55,000 nM for a benzothiazole N-(phenylsulfonyl)amide analog. Accessed via primary search interface. View Source
